molecular formula C7H10BNO3 B13466984 2-(Methoxymethyl)pyridine-4-boronic Acid

2-(Methoxymethyl)pyridine-4-boronic Acid

Cat. No.: B13466984
M. Wt: 166.97 g/mol
InChI Key: TXHOTQZRVOQOHC-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyridine-4-boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds, making the compound valuable in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)pyridine-4-boronic acid typically involves the reaction of 2-(Methoxymethyl)pyridine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 2-(Methoxymethyl)pyridine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)pyridine-4-boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic esters and borates.

    Reduction: Boranes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Methoxymethyl)pyridine-4-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: It is explored for its potential in creating boron-based pharmaceuticals, including anticancer agents.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)pyridine-4-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinylboronic acid: Another pyridine-based boronic acid used in similar coupling reactions.

    2-(Methoxycarbonyl)pyridine-4-boronic acid: A derivative with a methoxycarbonyl group instead of a methoxymethyl group.

Uniqueness

2-(Methoxymethyl)pyridine-4-boronic acid is unique due to its methoxymethyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other boronic acids may not be as effective.

Properties

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

[2-(methoxymethyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C7H10BNO3/c1-12-5-7-4-6(8(10)11)2-3-9-7/h2-4,10-11H,5H2,1H3

InChI Key

TXHOTQZRVOQOHC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)COC)(O)O

Origin of Product

United States

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